
4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as 4-FMPT, is a novel triazole compound with potential applications in medicinal chemistry and biochemistry. It is a sulfur-containing heterocyclic compound with a unique structure that enables it to interact with various biological molecules. This compound has been extensively studied in recent years and has shown potential as a therapeutic agent, due to its ability to interact with proteins and DNA.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized from furan-2-carboxylic acid hydrazide, with its structure confirmed by various spectroscopic methods (Koparır, Çetin, & Cansiz, 2005).
- A study focused on the synthesis and characterization of similar triazole derivatives, revealing insights into their chemical structure and properties (Cansiz, Koparır, & Demirdağ, 2004).
Antimicrobial Properties
- Research has demonstrated the antimicrobial properties of various triazole derivatives, suggesting potential applications in combating microbial infections (Siwek et al., 2009).
- Further studies have also investigated the relationship between the structure of these compounds and their antimicrobial activity, indicating the importance of chemical structure in their effectiveness (Danilchenko & Parchenko, 2017).
Theoretical Studies and Drug Design
- Density Functional Theory (DFT) studies have been conducted on similar triazole derivatives, providing insights into their electronic structure and potential biological activity (Süleymanoğlu et al., 2017).
- These compounds have been evaluated for antileishmanial activity, suggesting their potential use in antiparasitic drug development (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Pharmaceutical Applications
- Some studies have explored the potential of these compounds as inhibitors of DNA methylation, indicating their possible use in cancer therapy (Hovsepyan et al., 2018).
- Other research has examined the anti-inflammatory and analgesic properties of triazole derivatives, suggesting their use in pain management (Sujith et al., 2009).
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)20-10-14-16-17-15(21)18(14)9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJTBJEOHNEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

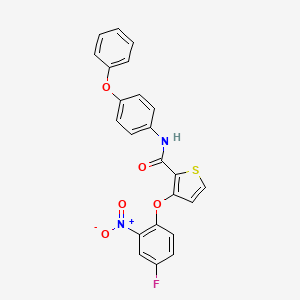
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)
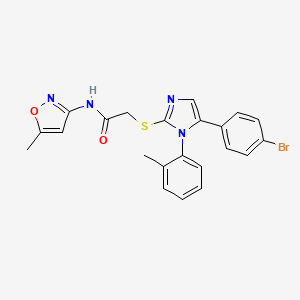
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)
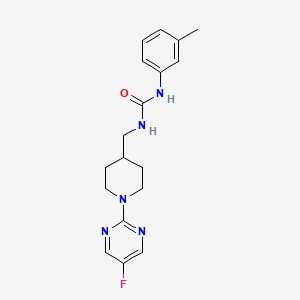
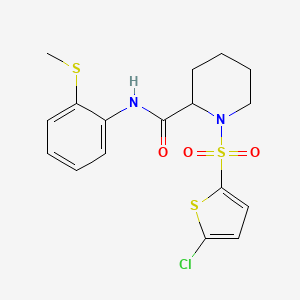
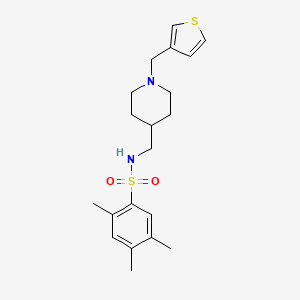
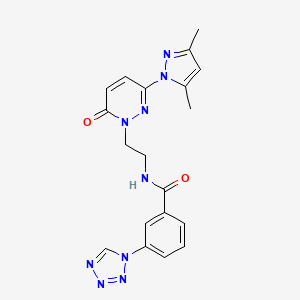
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)


![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)